molecular formula C10H16Cl2N2O B14806365 6-Methoxy-1,2,3,4-tetrahydroquinolin-5-amine dihydrochloride

6-Methoxy-1,2,3,4-tetrahydroquinolin-5-amine dihydrochloride

Cat. No.: B14806365
M. Wt: 251.15 g/mol
InChI Key: HXUFKAQRVPLXDW-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydroquinolin-5-amine dihydrochloride is a heterocyclic organic compound It is a derivative of tetrahydroquinoline, characterized by the presence of a methoxy group at the 6th position and an amine group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinolin-5-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 6-Methoxy-1,2,3,4-tetrahydroquinoline.

    Nitration: The compound undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up. The process involves:

    Bulk Nitration and Reduction: Using large-scale reactors for nitration and reduction steps.

    Purification: Employing techniques such as crystallization and recrystallization to obtain high-purity product.

    Quality Control: Ensuring the product meets industrial standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydroquinolin-5-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Reagents such as alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

6-Methoxy-1,2,3,4-tetrahydroquinolin-5-amine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroquinolin-5-amine dihydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the amine group at the 5th position.

    1,2,3,4-Tetrahydroquinoline: Lacks both the methoxy and amine groups.

    6-Methoxyquinoline: Contains a methoxy group but lacks the tetrahydro structure.

Uniqueness

6-Methoxy-1,2,3,4-tetrahydroquinolin-5-amine dihydrochloride is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H16Cl2N2O

Molecular Weight

251.15 g/mol

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroquinolin-5-amine;dihydrochloride

InChI

InChI=1S/C10H14N2O.2ClH/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8;;/h4-5,12H,2-3,6,11H2,1H3;2*1H

InChI Key

HXUFKAQRVPLXDW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NCCC2)N.Cl.Cl

Origin of Product

United States

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